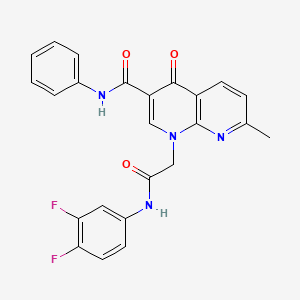

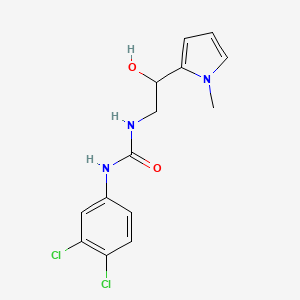

![molecular formula C15H16FN3O3 B2979035 8-(3-氟苯甲酰)-3-甲基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 1021073-58-4](/img/structure/B2979035.png)

8-(3-氟苯甲酰)-3-甲基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has shown potential for scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

科学研究应用

氟化的超分子结果:Simić 等人(2021 年)的一项研究重点是定量评估基于螺环乙内酰脲的化合物中的分子间相互作用。他们进行了单晶 X 射线晶体学和量子化学研究,以分析这些相互作用以及氟代衍生物中的协同效应。

抗惊厥活性研究:Obniska 等人(2006 年)的研究涉及合成和测试氟代 N-苯基和 N-苄基-2-氮杂螺[4.4]壬烷和[4.5]癸烷-1,3-二酮衍生物的抗惊厥活性。他们发现与其他类似物相比,加入氟或三氟甲基取代基会增加抗惊厥活性。

末端炔烃的二氟甲基化:Okusu 等人(2015 年)的一项研究描述了使用氟仿作为来源对末端炔烃进行二氟甲基化。该过程允许将一系列末端炔烃转化为相应的二氟甲基炔烃,表明在化学合成中具有潜在应用。

多晶型的构象研究:Azibi 等人(1983 年)分离并表征了第二种哌哌酮多晶型,重点是侧链的构象和氢键的性质。这项研究有助于了解类似化合物中的结构变异。

抗菌和解毒应用:在生物活性材料领域,Ren 等人(2009 年)合成了粘合在棉织物上的新型 N-卤胺前体。本研究证明了抗菌功效和解毒应用的潜力。

用于神经元研究的放射性药物:Samnick 等人(1998 年)合成了用于通过 PET 和 SPET 对神经元 5-HT2A 受体进行体内成像的新丁酰苯酮。这表明类似化合物在神经药理学中的作用。

抗肿瘤和抗血管生成活性:Basappa 等人(2009 年)设计并合成了新的氮杂螺双环乙内酰脲衍生物,研究了它们对各种癌细胞的抗增殖作用。他们的发现突出了此类化合物在癌症治疗中的潜力。

未来方向

: Necroptosis inhibitors: mechanisms of action and therapeutic potential : On the supramolecular outcomes of fluorination of cyclohexane-5-spirohydantoin derivatives : Synthesis and structure–activity relationship studies on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents

作用机制

Target of Action

The primary target of 8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death . Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, potentially alleviating the symptoms of diseases associated with necroptosis .

Result of Action

The inhibition of RIPK1 by 8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione disrupts the necroptosis signaling pathway . This disruption can potentially alleviate the symptoms of diseases associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .

属性

IUPAC Name |

8-(3-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c1-18-13(21)15(17-14(18)22)5-7-19(8-6-15)12(20)10-3-2-4-11(16)9-10/h2-4,9H,5-8H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWPFHSIVCBGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

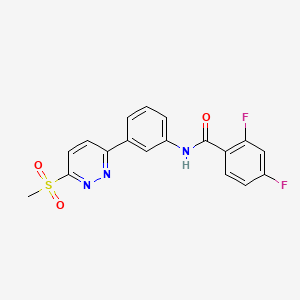

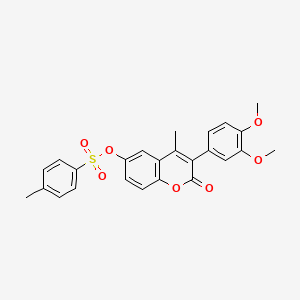

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2978960.png)

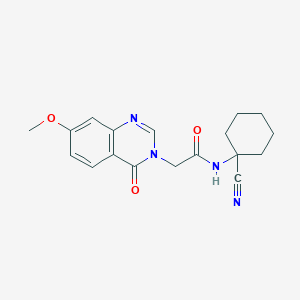

![4-[(3,5-Dinitrobenzoyl)amino]butanoic acid](/img/structure/B2978961.png)

![Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978964.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2978966.png)

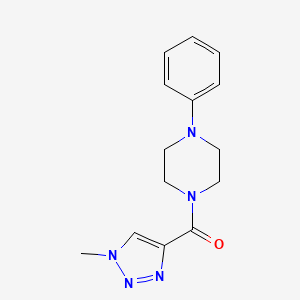

![1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)

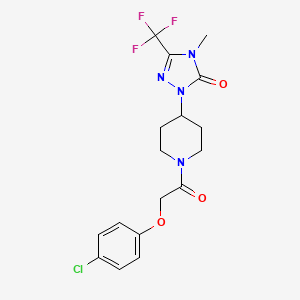

![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)